molecular formula C16H19B B1298462 1-(4-Bromophenyl)adamantane CAS No. 2245-43-4

1-(4-Bromophenyl)adamantane

Cat. No.: B1298462
CAS No.: 2245-43-4
M. Wt: 291.23 g/mol
InChI Key: KCZDTZZRNNRKQE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)adamantane is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic cage compound with the formula C10H16. The incorporation of a bromophenyl group at the 1-position of the adamantane structure results in this compound. This compound is known for its unique structural properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)adamantane can be synthesized through several methods. One common approach involves the bromination of 1-phenyladamantane. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The adamantane core can be oxidized to form adamantanone derivatives. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used for these transformations.

    Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, organolithium compounds in anhydrous solvents.

    Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution Reactions: Various substituted adamantane derivatives.

    Oxidation Reactions: Adamantanone derivatives.

    Reduction Reactions: Phenyladamantane.

Scientific Research Applications

1-(4-Bromophenyl)adamantane has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-Parkinsonian, and anti-Alzheimer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of advanced materials, such as microporous polymers for gas storage and separation. Its high thermal stability and chemical resistance make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid and stable framework, while the bromophenyl group allows for specific interactions with biological molecules. The exact mechanism of action may vary depending on the specific application and target. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)adamantane can be compared with other similar compounds, such as:

    1-Phenyladamantane: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(4-Chlorophenyl)adamantane: Contains a chlorine atom instead of bromine, leading to variations in chemical and physical properties.

    1-(4-Iodophenyl)adamantane:

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromophenyl group enhances the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry.

Conclusion

This compound is a versatile compound with unique structural properties and diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and potential for scientific research make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(4-bromophenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDTZZRNNRKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347793
Record name 1-(4-Bromophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-43-4
Record name 1-(4-Bromophenyl)adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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